Cas no 914637-77-7 (5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride)

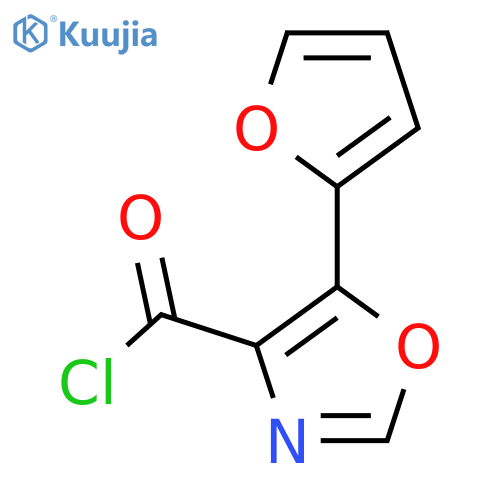

914637-77-7 structure

商品名:5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride

CAS番号:914637-77-7

MF:C8H4ClNO3

メガワット:197.575261116028

MDL:MFCD08056323

CID:4719618

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride

- SBB053655

- FCH1150602

- 5-(furan-2-yl)-1,3-oxazole-4-carbonyl chloride

-

- MDL: MFCD08056323

- インチ: 1S/C8H4ClNO3/c9-8(11)6-7(13-4-10-6)5-2-1-3-12-5/h1-4H

- InChIKey: SZCDTFDPOACHRV-UHFFFAOYSA-N

- ほほえんだ: ClC(C1=C(C2=CC=CO2)OC=N1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 212

- トポロジー分子極性表面積: 56.2

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB247236-1 g |

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |

914637-77-7 | 1 g |

€598.20 | 2023-07-20 | ||

| abcr | AB247236-500 mg |

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |

914637-77-7 | 500 mg |

€463.90 | 2023-07-20 | ||

| abcr | AB247236-250 mg |

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |

914637-77-7 | 250 mg |

€325.90 | 2023-07-20 | ||

| abcr | AB247236-1g |

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |

914637-77-7 | 1g |

€597.70 | 2025-02-20 | ||

| abcr | AB247236-250mg |

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |

914637-77-7 | 250mg |

€328.20 | 2025-02-20 | ||

| Fluorochem | 066697-1g |

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride |

914637-77-7 | 95% | 1g |

£160.00 | 2022-03-01 | |

| abcr | AB247236-500mg |

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride; . |

914637-77-7 | 500mg |

€464.80 | 2025-02-20 | ||

| Apollo Scientific | OR6379-250mg |

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride |

914637-77-7 | 95 | 250mg |

£270.00 | 2025-02-20 | |

| Apollo Scientific | OR6379-1g |

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride |

914637-77-7 | 95 | 1g |

£497.00 | 2024-05-25 |

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

914637-77-7 (5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride) 関連製品

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:914637-77-7)5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):194.0/275.0/354.0